molecular formula C15H16N4O6S B2718261 Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921086-33-1

Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No. B2718261
CAS RN: 921086-33-1
M. Wt: 380.38
InChI Key: MZQLLVOMONJGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C15H16N4O6S and its molecular weight is 380.38. The purity is usually 95%.
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Scientific Research Applications

Oxidative Benzoin Reactions

Ethyl and methyl esters can be synthesized from aldehydes using aromatic nitro compounds as oxidizing agents. This process, facilitated by the catalytic action of cyanide ion or a thiazolium ion conjugate base, yields a variety of by-products including α-hydroxybenzylidenaniline and α-methoxybenzylidenaniline. This method demonstrates the utility of related compounds in complex organic reactions (Castells et al., 1982).

Antimicrobial Evaluation of Oxadiazole Derivatives

The synthesis and evaluation of 1,3,4-oxadiazole derivatives have shown valuable biological effects, including antimicrobial activities. These compounds were prepared using various procedures, starting from acylhydrazide and were found to exhibit remarkable antibacterial activities, particularly against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Cytotoxic Agents

A series of 1,3,4-thiadiazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antitumor activities. Among these, a particular derivative showed significant inhibitory effect against SKOV-3 cells, suggesting the potential of these compounds in cancer therapy (Almasirad et al., 2016).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used to generate a variety of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This showcases the versatility of similar compounds in creating a wide range of heterocyclic structures for potential pharmaceutical applications (Mohareb et al., 2004).

Quality Control in Anticonvulsant Development

Research has demonstrated the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. Quality control methods have been developed for one such compound, showcasing the importance of these derivatives in the development of new medications (Sych et al., 2018).

Corrosion Inhibition

A novel organic compound was investigated for its efficacy in the corrosion inhibition of mild steel in hydrochloric acid. This study exemplifies the potential industrial applications of related compounds in protecting materials from corrosion (Rugmini Ammal et al., 2017).

properties

IUPAC Name

ethyl 2-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-3-24-13(20)8-26-15-18-17-12(25-15)7-16-14(21)10-5-4-6-11(9(10)2)19(22)23/h4-6H,3,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQLLVOMONJGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.